molecular formula C14H18BrNO B5712939 N-(3-bromophenyl)-2-cyclohexylacetamide

N-(3-bromophenyl)-2-cyclohexylacetamide

Cat. No. B5712939
M. Wt: 296.20 g/mol
InChI Key: PJYJKHJSCSULJC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-cyclohexylacetamide, also known as BPN-15606, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN-15606 belongs to the class of small molecules known as α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs), which have been shown to have a wide range of effects on the central nervous system (CNS).

Mechanism of Action

N-(3-bromophenyl)-2-cyclohexylacetamide acts by binding to the allosteric site of the α7 nAChR, which enhances the receptor's sensitivity to acetylcholine, resulting in increased neurotransmitter release and improved cognitive function. N-(3-bromophenyl)-2-cyclohexylacetamide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-2-cyclohexylacetamide enhances cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(3-bromophenyl)-2-cyclohexylacetamide has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the brain. Furthermore, N-(3-bromophenyl)-2-cyclohexylacetamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-2-cyclohexylacetamide has several advantages for lab experiments, including its potency and selectivity for the α7 nAChR, which makes it a useful tool for studying the receptor's function. However, N-(3-bromophenyl)-2-cyclohexylacetamide has limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

For research on N-(3-bromophenyl)-2-cyclohexylacetamide include further studies on its therapeutic potential in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, future studies could focus on optimizing the synthesis of N-(3-bromophenyl)-2-cyclohexylacetamide and developing more potent and selective α7 nAChR PAMs. Finally, further research is needed to understand the potential side effects and toxicity of N-(3-bromophenyl)-2-cyclohexylacetamide.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-cyclohexylacetamide involves the reaction of 3-bromophenylacetic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

N-(3-bromophenyl)-2-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Studies have shown that N-(3-bromophenyl)-2-cyclohexylacetamide acts as a potent PAM of the α7 nAChR, which plays a crucial role in cognitive function, memory, and learning.

properties

IUPAC Name

N-(3-bromophenyl)-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYJKHJSCSULJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-cyclohexylacetamide

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